(S)-2-(3,4-Difluorophenyl)oxirane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1006376-63-1 |
|---|---|
Molecular Formula |
C8H6F2O |
Molecular Weight |
156.13 g/mol |
IUPAC Name |
(2R)-2-(3,4-difluorophenyl)oxirane |
InChI |
InChI=1S/C8H6F2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1 |
InChI Key |
UNJRFWWCCAHSRB-QMMMGPOBSA-N |
SMILES |
C1C(O1)C2=CC(=C(C=C2)F)F |
Isomeric SMILES |
C1[C@H](O1)C2=CC(=C(C=C2)F)F |
Canonical SMILES |
C1C(O1)C2=CC(=C(C=C2)F)F |
Other CAS No. |
1006376-63-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Asymmetric Synthesis Methodologies for S 2 3,4 Difluorophenyl Oxirane
Catalytic Asymmetric Epoxidation Strategies for Styrene (B11656) Derivatives
The creation of the chiral epoxide from its corresponding styrene derivative, 3,4-difluorostyrene (B50085), is a cornerstone of its synthesis. Various catalytic asymmetric epoxidation methods have been developed to achieve high enantioselectivity.
Chiral Manganese-Salen Catalyzed Epoxidations
Chiral manganese(III)-salen complexes, pioneered by Jacobsen and Katsuki, are highly effective catalysts for the asymmetric epoxidation of unfunctionalized alkenes like styrene derivatives. nih.gov These catalysts have been successfully employed in the epoxidation of a range of styrenes and chromenes, yielding the corresponding epoxides in high yields (95–98%) and with enantiomeric excesses (ee's) ranging from 29–88%. rsc.org The catalytic activity of these Mn(III)-salen complexes can be influenced by the choice of oxidant, such as sodium hypochlorite (B82951) (NaOCl) or iodosylbenzene (PhIO), and the solvent. rsc.org Research has also explored the use of environmentally benign oxidants like hydrogen peroxide in aqueous media, achieving good to excellent ee values (up to 95%). nih.gov Immobilizing these catalysts on supports like layered double hydroxides has been shown to enhance enantioselectivity and allow for catalyst recycling. nih.gov
Table 1: Chiral Manganese-Salen Catalyzed Epoxidation of Styrene Derivatives
| Catalyst | Oxidant | Solvent | Yield (%) | ee (%) | Reference |
| Chiral Mn(III)-salen complexes | NaOCl | Ethyl acetate | 95-98 | 29-88 | rsc.org |
| Jacobsen chiral (salen)Mn(III) | H₂O₂ | Water | - | up to 95 | nih.gov |
Sharpless Asymmetric Epoxidation and Related Variants
The Sharpless asymmetric epoxidation is a renowned method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols. wikipedia.orgdalalinstitute.com This reaction utilizes a catalyst generated from titanium tetraisopropoxide and a chiral tartrate ester, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT), with tert-butyl hydroperoxide as the oxidant. wikipedia.orgharvard.eduorganic-chemistry.org While highly effective for allylic alcohols, its direct application to unfunctionalized olefins like 3,4-difluorostyrene is not its primary use. The Jacobsen epoxidation is often considered a more suitable alternative for such substrates. wikipedia.org The Sharpless method is characterized by its reliability, high optical purity of products (often >90% ee), and predictable stereochemistry. jrchen-group.com
Transition Metal-Catalyzed Asymmetric Epoxidations
Beyond manganese, other transition metals have been explored for asymmetric epoxidation. Iron, being abundant, low-cost, and environmentally benign, has emerged as a promising candidate. nih.gov Iron(II) catalysts with pseudo-C₂-symmetric ligands have been successfully used for the asymmetric epoxidation of α,β-unsaturated esters, achieving high enantiomeric purity (up to 99% ee) with peracetic acid as the oxidant. nih.gov While the direct application to 3,4-difluorostyrene is not specified, the development of these alternative metal catalysts expands the toolkit for asymmetric epoxidation.
Organocatalytic Approaches to Epoxide Synthesis
Organocatalysis offers a metal-free alternative for asymmetric epoxidation. Chiral organic molecules, such as chiral phosphoric acids and cinchona-based amines, can effectively catalyze the enantioselective epoxidation of α,β-unsaturated aldehydes and ketones. nih.govnih.govnih.govorganic-chemistry.org For instance, the epoxidation of α,β-unsaturated aldehydes using hydrogen peroxide as the oxidant and a chiral bisaryl-silyl-protected pyrrolidine (B122466) as the catalyst can produce optically active α,β-epoxy aldehydes in high yields and enantioselectivities. organic-chemistry.org These methods have been shown to work under environmentally friendly conditions, such as in water-alcohol solutions. nih.gov
Biocatalytic Routes to Enantioselective Oxirane Formation
Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis for producing enantiomerically pure compounds. nih.gov
Enzymatic Resolution of Racemic Mixtures
Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method involves the use of enzymes, such as lipases, that selectively react with one enantiomer, allowing for the separation of the unreacted, enantiomerically pure counterpart. For example, bacterial phosphotriesterase has been shown to catalyze the hydrolysis of organophosphate triesters with high enantioselectivity, hydrolyzing one enantiomer at a rate 100-fold faster than the other. While specific studies on the enzymatic resolution of racemic 2-(3,4-Difluorophenyl)oxirane were not found in the provided results, the principle of kinetic resolution using enzymes like lipases is a well-established and viable strategy for obtaining the desired (S)-enantiomer. nih.gov
Enantioselective Biotransformations Utilizing Monooxygenases or Hydrolases
Biotransformations are a powerful tool for generating enantiopure compounds. Two primary enzymatic approaches are relevant for producing chiral epoxides like (S)-2-(3,4-Difluorophenyl)oxirane.
Asymmetric Epoxidation with Monooxygenases : Styrene monooxygenases are enzymes capable of directly converting a prochiral alkene, such as 3,4-difluorostyrene, into a chiral epoxide. The enzyme's chiral active site directs the oxygen transfer to one face of the double bond, ideally producing one enantiomer in high excess. This process is highly sought after for its potential for high selectivity and environmentally benign reaction conditions.
Kinetic Resolution with Hydrolases : This method starts with a racemic mixture of the epoxide (a 50:50 mix of the (R)- and (S)-enantiomers). An enzyme, typically an epoxide hydrolase, selectively catalyzes the ring-opening of one enantiomer to a diol at a much faster rate than the other. nih.gov For instance, in a hydrolytic kinetic resolution (HKR), the (R)-enantiomer might be converted to the corresponding (R)-1-(3,4-difluorophenyl)ethane-1,2-diol, leaving behind the unreacted this compound in high enantiomeric purity. nih.govwikipedia.org The success of this method depends on the selectivity factor (k_rel) of the enzyme. nih.gov
However, specific studies detailing the use of either monooxygenases or hydrolases for the synthesis of This compound , including data on enzyme selection, yields, and enantiomeric excess (ee), could not be located.
Chiral Auxiliary-Mediated Synthetic Pathways
This classical asymmetric synthesis strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary then directs a subsequent reaction, like an epoxidation or a halohydrin formation, to occur diastereoselectively. After the key stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. While this is a foundational technique in asymmetric synthesis, no literature was found that applies a chiral auxiliary strategy to the synthesis of This compound .
Chemoenzymatic Combination Strategies
Chemoenzymatic synthesis merges chemical and enzymatic steps to create efficient reaction cascades. For epoxides, a common strategy involves the lipase-catalyzed in situ formation of a peroxy acid from a carboxylic acid and hydrogen peroxide. nih.govnih.gov This peroxy acid then acts as the oxidant in the chemical epoxidation of an alkene. nih.gov To achieve asymmetry, this can be combined with a chiral catalyst or followed by an enzymatic kinetic resolution of the resulting racemic epoxide. Current time information in Bangalore, IN. While this is a versatile and widely used method for various alkenes, specific protocols and results for 3,4-difluorostyrene are not documented.
Regioselectivity and Stereocontrol in Precursor Synthesis
The primary precursor for This compound is 3,4-difluorostyrene for direct epoxidation, or a chiral halohydrin or diol for subsequent cyclization. The synthesis of these precursors with high regio- and stereocontrol is critical. For example, the asymmetric dihydroxylation of 3,4-difluorostyrene would yield the chiral 1-(3,4-difluorophenyl)ethane-1,2-diol, which can then be converted to the epoxide. Control over which carbons of the double bond are hydroxylated (regioselectivity) and the facial selectivity of the attack (stereocontrol) is paramount. Despite the importance, specific research on achieving this for precursors to This compound is absent from the available literature.
Optimization of Reaction Conditions for Enantiomeric Excess and Yield
Achieving high enantiomeric excess and chemical yield requires careful optimization of reaction parameters. Key variables include:
Catalyst/Enzyme : The choice of chiral catalyst or enzyme is the most critical factor.
Solvent : The solvent can affect catalyst/enzyme activity, stability, and selectivity.
Temperature : Reactions are often run at low temperatures to enhance selectivity.
Reactant Concentrations : The concentration of substrates and reagents can influence reaction rates and prevent side reactions.
Additives : Co-solvents or other additives can be used to improve enzyme performance or catalyst turnover.
Without experimental data from studies on This compound , it is impossible to provide a data table or detailed discussion on the optimization of its synthesis.
Chemical Transformations and Reactivity of S 2 3,4 Difluorophenyl Oxirane
Stereoselective Ring-Opening Reactions of the Oxirane Moiety
The oxirane ring of (S)-2-(3,4-Difluorophenyl)oxirane is susceptible to attack by a wide array of nucleophiles, leading to the formation of various functionalized products. These reactions can be broadly categorized into nucleophilic and acid-catalyzed ring-opening processes.
Under basic or neutral conditions, the ring-opening of epoxides generally proceeds via an SN2 mechanism. libretexts.orgmasterorganicchemistry.com Strong nucleophiles attack one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. khanacademy.org For an unsymmetrical epoxide like this compound, the nucleophile preferentially attacks the less sterically hindered carbon atom. youtube.com
Amines: The reaction with amines is a common method for the synthesis of β-amino alcohols, which are important intermediates in the preparation of pharmaceuticals and chiral auxiliaries. rsc.org The nucleophilic amine attacks the terminal carbon of the oxirane, resulting in a trans-amino alcohol.
Alcohols: In the presence of a base, alcohols can act as nucleophiles to open the epoxide ring, yielding an ether and a hydroxyl group on adjacent carbons. The reaction with methanol (B129727) in the presence of a base, for instance, would result in nucleophilic attack at the less substituted carbon. libretexts.org
Thiols: Thiols are effective nucleophiles for the ring-opening of epoxides, a reaction often referred to as a "thiol-epoxy click reaction". rsc.org This reaction is typically base-catalyzed and proceeds with high efficiency. rsc.org The resulting β-hydroxy sulfides are valuable intermediates in various synthetic applications.
In the presence of an acid catalyst, the epoxide oxygen is first protonated, creating a better leaving group. libretexts.orgmasterorganicchemistry.com This is followed by the attack of a nucleophile. The mechanism of acid-catalyzed ring-opening is more complex than the base-catalyzed counterpart and can exhibit characteristics of both SN1 and SN2 pathways. libretexts.orgpressbooks.pub The reaction is initiated by protonation of the epoxide oxygen, which makes the ring more susceptible to nucleophilic attack. khanacademy.org
The regioselectivity of the attack depends on the structure of the epoxide. For epoxides with primary and secondary carbons, the attack generally occurs at the less substituted carbon (an SN2-like outcome). pressbooks.pub However, if one of the carbons is tertiary or has significant carbocation-stabilizing features, such as the benzylic carbon in this compound, the nucleophile may preferentially attack the more substituted carbon. libretexts.orgpressbooks.pub This is because the transition state has significant SN1 character, with a partial positive charge developing on the carbon atom that can best accommodate it. libretexts.orgyoutube.com
The regioselectivity of the ring-opening of this compound is a critical aspect of its reactivity.
Under basic conditions (SN2-like): The nucleophile attacks the less substituted carbon atom (C2). This is primarily due to steric hindrance, where the approach to the more substituted benzylic carbon (C1) is more difficult. youtube.comd-nb.info This results in the formation of a single regioisomer.
Under acidic conditions (SN1/SN2-like): The outcome is less straightforward. The protonated epoxide can be attacked at either the more substituted benzylic carbon (C1) or the less substituted carbon (C2). libretexts.orglibretexts.org The attack at the benzylic position is favored due to the electronic stabilization of the partial positive charge that develops in the transition state by the adjacent phenyl ring. d-nb.inforesearchgate.net However, the SN2 character of the reaction still favors attack at the less hindered site. Often, a mixture of regioisomers may be obtained, with the major product depending on the specific nucleophile and reaction conditions. pressbooks.pub
The stereochemistry of the ring-opening is typically trans, meaning the nucleophile attacks from the side opposite to the epoxide oxygen. libretexts.orglibretexts.org This results in an inversion of configuration at the carbon atom that is attacked.
The ring-opening of epoxides is a classic example of a stereospecific reaction.
Stereoinversion: In both base-catalyzed and acid-catalyzed ring-opening reactions of this compound, the nucleophilic attack occurs via a backside attack (SN2-type mechanism). This leads to an inversion of the stereochemistry at the center of attack. masterorganicchemistry.comlibretexts.org For instance, if the nucleophile attacks the terminal carbon of the (S)-epoxide, the resulting product will have an (R)-configuration at that carbon.
Stereoretention: True stereoretention at the attacked carbon is not observed in the standard ring-opening mechanisms of epoxides. The stereochemical outcome is consistently inversion.
Derivatization Pathways from the Epoxide Scaffold
The ability to open the epoxide ring with a variety of nucleophiles makes this compound a versatile starting material for the synthesis of other valuable chiral molecules.
Chiral Diols: The acid-catalyzed hydrolysis of this compound yields a chiral 1,2-diol. libretexts.orgpressbooks.pub This reaction proceeds with the attack of water as the nucleophile. The resulting diol will have a trans configuration of the hydroxyl groups.
Chiral Amino Alcohols: As previously mentioned, the reaction of this compound with amines or ammonia (B1221849) provides a direct route to chiral β-amino alcohols. rsc.orgnih.gov These compounds are of significant interest in medicinal chemistry and as chiral ligands in asymmetric synthesis. rsc.org The regioselectivity of this reaction can often be controlled by the choice of catalyst and reaction conditions. rsc.org
Interactive Data Table: Regioselectivity in Ring-Opening of this compound
| Reaction Condition | Mechanism | Site of Nucleophilic Attack | Primary Product Type |
| Basic/Neutral | SN2 | Less substituted carbon (C2) | Trans-1-substituted-2-ol |
| Acidic | SN1/SN2 Hybrid | More substituted carbon (C1) | Trans-2-substituted-1-ol |
Rearrangement Reactions of the Epoxide
Epoxides, also known as oxiranes, are three-membered rings containing an oxygen atom. This ring system is highly strained and susceptible to ring-opening reactions. Rearrangement reactions of epoxides are a significant class of transformations that can lead to the formation of various carbonyl compounds and other functional groups. These reactions are often catalyzed by acids or bases and proceed through different mechanisms depending on the reaction conditions and the structure of the epoxide.
In the case of this compound, rearrangement can be initiated by the protonation of the epoxide oxygen under acidic conditions, making it a better leaving group. wiley-vch.de This is followed by the migration of a substituent from one of the carbon atoms of the epoxide ring to the adjacent carbon, leading to the formation of a carbocation intermediate. wiley-vch.demvpsvktcollege.ac.in The stability of this carbocation is a crucial factor in determining the outcome of the rearrangement. The subsequent loss of a proton or reaction with a nucleophile yields the final rearranged product. wiley-vch.de
Under basic conditions, the rearrangement can be initiated by the abstraction of a proton from a carbon atom adjacent to the epoxide ring, forming a carbanion. wiley-vch.de This is followed by a nucleophilic attack of the carbanion on the epoxide ring, leading to ring-opening and subsequent rearrangement.
The specific products of rearrangement reactions of this compound are influenced by the regioselectivity of the ring-opening, which can be affected by both steric and electronic factors. vu.nl The difluorophenyl group, with its electron-withdrawing nature, can influence the stability of intermediates and transition states, thereby directing the course of the rearrangement.
Table 1: Examples of Epoxide Rearrangement Reactions
| Reaction Type | Description |
| Pinacol Rearrangement | Rearrangement of 1,2-diols to ketones or aldehydes, often acid-catalyzed. While not a direct epoxide rearrangement, it shares mechanistic similarities. |
| Payne Rearrangement | An equilibrium between a 2,3-epoxy alcohol and its isomer, catalyzed by a base. |
| Claisen Rearrangement | A mvpsvktcollege.ac.inmvpsvktcollege.ac.in-sigmatropic rearrangement of an allyl vinyl ether, which can be formed from an epoxide precursor. masterorganicchemistry.com |
Formation of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of various heterocyclic compounds. uou.ac.in The high reactivity of the epoxide ring allows for its participation in cycloaddition reactions and ring-opening followed by cyclization to form new ring systems. wikipedia.orglibretexts.orguchicago.edu
One common approach involves the reaction of the epoxide with a binucleophilic reagent. For instance, reaction with an amine can lead to the formation of amino alcohols, which can then undergo intramolecular cyclization to form nitrogen-containing heterocycles such as piperidines or pyrrolidines. uou.ac.in Similarly, reaction with a diol or a thiol can lead to the formation of oxygen- or sulfur-containing heterocycles, respectively.
Cycloaddition reactions represent another important route to heterocyclic compounds from epoxides. wikipedia.org [3+2] cycloaddition reactions with dipolarophiles like nitrones or azides can yield five-membered heterocyclic rings. uchicago.edu The stereochemistry of the starting epoxide is often transferred to the final heterocyclic product, making this a powerful method for the synthesis of enantiomerically pure heterocycles.
Table 2: Examples of Heterocyclic Compounds from Epoxides
| Heterocycle Type | Synthetic Approach |
| Tetrahydrofurans | Acid-catalyzed intramolecular cyclization of an unsaturated alcohol derived from the epoxide. |
| Pyrrolidines | Reaction of the epoxide with an amine followed by intramolecular cyclization. uou.ac.in |
| Isoxazolidines | [3+2] Cycloaddition of the epoxide with a nitrone. uchicago.edu |
Transformations Involving the 3,4-Difluorophenyl Moiety
The 3,4-difluorophenyl group of this compound is also amenable to a variety of chemical transformations, allowing for further functionalization of the molecule.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction in which an electrophile replaces a hydrogen atom on an aromatic ring. uci.edudalalinstitute.comyoutube.commasterorganicchemistry.com The fluorine atoms on the phenyl ring of this compound are deactivating groups, meaning they decrease the rate of EAS compared to benzene. However, they are also ortho, para-directing, meaning that incoming electrophiles will preferentially substitute at the positions ortho or para to the fluorine atoms. uci.edu
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlumenlearning.com The regioselectivity of these reactions on the 3,4-difluorophenyl ring will be influenced by the combined directing effects of the two fluorine atoms and the oxirane-containing side chain.
Table 3: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |
| Bromination | Br₂, FeBr₃ | Br⁺ |
| Sulfonation | SO₃, H₂SO₄ | SO₃ |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgacs.orgtorontomu.ca The 3,4-difluorophenyl moiety can participate in these reactions, typically after conversion of a C-H bond to a C-X bond (where X is a halide or triflate) or through direct C-H activation.
The Suzuki coupling reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgharvard.eduorganic-chemistry.orgcommonorganicchemistry.com The 3,4-difluorophenyl group, if appropriately functionalized with a halide, can be coupled with a variety of boronic acids or esters to introduce new aryl, vinyl, or alkyl groups. organic-chemistry.org
The Sonogashira coupling reaction is the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This reaction allows for the introduction of an alkyne functionality onto the 3,4-difluorophenyl ring, providing a versatile handle for further transformations. sioc-journal.cn
Table 4: Key Features of Suzuki and Sonogashira Couplings
| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst System |
| Suzuki | Boronic acid/ester | Aryl/vinyl halide or triflate | Pd catalyst, Base |
| Sonogashira | Terminal alkyne | Aryl/vinyl halide | Pd catalyst, Cu co-catalyst, Base |
Directed Ortho-Metalation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orguwindsor.cabaranlab.orgharvard.edu This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.orgbaranlab.org While the epoxide side chain itself is not a classical DMG, it is possible to introduce a suitable DMG onto the aromatic ring or to utilize the fluorine atoms as weak directing groups.
Once the ortho-lithiated species is formed, it can be quenched with a variety of electrophiles to introduce a wide range of functional groups at the ortho position. This strategy offers a high degree of regiocontrol that is often difficult to achieve through classical electrophilic aromatic substitution.
Mechanistic Studies of Key Synthetic Transformations
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.
The mechanism of epoxide ring-opening is a classic example of nucleophilic substitution. Under basic or neutral conditions, the reaction proceeds via an Sₙ2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide, leading to inversion of stereochemistry at that center. vu.nl Under acidic conditions, the mechanism can have more Sₙ1 character, with the formation of a carbocation-like intermediate. vu.nl The regioselectivity is governed by a combination of steric hindrance and the stability of the developing positive charge. vu.nl
The mechanisms of metal-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings have been extensively studied. acs.orgyoutube.commpg.de They generally involve a catalytic cycle consisting of three main steps: oxidative addition of the organic halide to the low-valent metal catalyst, transmetalation of the organometallic reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. acs.orglibretexts.org
Mechanistic investigations often employ a combination of experimental techniques, such as kinetic studies and the isolation and characterization of intermediates, as well as computational methods like density functional theory (DFT) to model reaction pathways and transition states.
Applications of S 2 3,4 Difluorophenyl Oxirane in Complex Molecule Synthesis
Role as a Chiral Synthon in the Total Synthesis of Complex Organic Molecules
The paramount application of (S)-2-(3,4-Difluorophenyl)oxirane lies in its role as a key chiral precursor in the synthesis of complex pharmaceutical agents. A prime example is the antiplatelet drug Ticagrelor, where a derivative of this epoxide is a critical component. The synthesis of Ticagrelor involves the coupling of a complex triazolopyrimidine core with a chiral cyclopropylamine (B47189) side chain, namely (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine. google.comgoogle.com While the oxirane itself is not directly incorporated into the final drug structure in the later stages of the synthesis, it serves as a crucial starting material for the stereoselective preparation of this essential cyclopropylamine intermediate. google.com
The synthetic utility of the oxirane is demonstrated in its conversion to the corresponding chiral chlorohydrin, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, which can then be transformed into the desired this compound. google.com This epoxide is then a precursor for the multi-step synthesis of the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine intermediate required for the final assembly of Ticagrelor. google.comjocpr.com The stereochemical integrity of the oxirane is paramount, as it dictates the absolute stereochemistry of the cyclopropylamine and, consequently, that of the final active pharmaceutical ingredient.
The synthesis of Ticagrelor is a testament to the importance of this compound as a chiral synthon. The fluorinated phenyl group is a common motif in modern pharmaceuticals, often introduced to enhance metabolic stability and binding affinity. The ability to introduce this group in a stereochemically defined manner, originating from the chiral epoxide, is a significant advantage in the design and synthesis of new drug candidates.
Utility in the Development of Diverse Chiral Scaffolds and Building Blocks
Beyond its application in a specific total synthesis, this compound is a versatile starting material for the creation of a wide array of chiral scaffolds and building blocks. The high reactivity of the epoxide ring, driven by its inherent ring strain, allows for regioselective and stereospecific ring-opening reactions with a variety of nucleophiles. wikipedia.org This reactivity provides access to a diverse range of functionalized chiral molecules.
A prominent class of chiral building blocks accessible from this epoxide are the 1,2-amino alcohols. nih.govfrontiersin.orgresearchgate.netnih.gov The reaction of this compound with amines proceeds via a nucleophilic attack on one of the epoxide carbons, leading to the formation of a chiral amino alcohol. The regioselectivity of this ring-opening is a key feature. Under basic or neutral conditions, the nucleophilic attack typically occurs at the less sterically hindered carbon of the epoxide in an SN2 fashion, resulting in a specific regio- and stereoisomer. masterorganicchemistry.comtransformationtutoring.com
The resulting chiral amino alcohols, bearing the 3,4-difluorophenyl moiety, are valuable intermediates in their own right. They can be further elaborated into more complex structures, such as chiral ligands for asymmetric catalysis, or incorporated into other biologically active molecules. The difluorophenyl group can impart unique electronic and lipophilic properties to the resulting scaffolds, making them attractive for medicinal chemistry programs.
The table below illustrates the potential for generating diverse chiral building blocks from this compound through ring-opening reactions with various nucleophiles.
| Nucleophile | Resulting Chiral Building Block | Potential Applications |
| Ammonia (B1221849) | (R)-2-amino-1-(3,4-difluorophenyl)ethanol | Pharmaceutical intermediates, chiral auxiliaries |
| Primary Amines (R-NH₂) | (R)-2-(alkylamino)-1-(3,4-difluorophenyl)ethanol | Synthesis of chiral ligands, drug discovery |
| Azide (N₃⁻) | (R)-2-azido-1-(3,4-difluorophenyl)ethanol | Precursor to amino alcohols and other nitrogen-containing compounds |
| Thiols (R-SH) | (R)-1-(3,4-difluorophenyl)-2-(alkylthio)ethanol | Synthesis of sulfur-containing chiral molecules |
| Cyanide (CN⁻) | (R)-3-(3,4-difluorophenyl)-3-hydroxypropanenitrile | Versatile intermediate for further functionalization |
Contributions to Efficient and Stereoselective Synthetic Routes
The use of this compound inherently contributes to the efficiency and stereoselectivity of a synthetic sequence. By starting with a stereochemically pure building block, the need for challenging enantioselective steps or chiral resolutions later in the synthesis can be avoided. This is a key principle of modern asymmetric synthesis. youtube.comrsc.org
The ring-opening reactions of epoxides are classic examples of stereospecific transformations. For instance, the SN2-type attack of a nucleophile on the epoxide ring proceeds with inversion of configuration at the center of attack. masterorganicchemistry.comtransformationtutoring.com This predictable stereochemical outcome allows for the precise control of stereochemistry in the product. In the case of this compound, nucleophilic attack at the terminal carbon results in the formation of a product with a newly generated stereocenter of a defined (R) configuration, while the original stereocenter from the epoxide is inverted.
Considerations for Industrial Scale-Up and Process Chemistry
The transition of a synthetic route from the laboratory to an industrial scale introduces a new set of challenges and considerations, including cost, safety, robustness, and environmental impact. The use of this compound in large-scale synthesis, such as for the production of Ticagrelor, necessitates careful optimization of reaction conditions. google.comchemicalbook.comgoogleapis.com
Key considerations for the industrial application of this compound include:
Synthesis of the Epoxide: The industrial production of the epoxide itself must be cost-effective and scalable. A common route involves the stereoselective reduction of the corresponding α-chloroketone to a chlorohydrin, followed by base-induced cyclization. google.com The choice of reagents and catalysts for these steps is critical for ensuring high yield and enantiomeric purity on a large scale.
Solvent Selection: Industrial processes favor the use of solvents that are effective, safe, and have a lower environmental impact. In the synthesis of Ticagrelor intermediates, solvents such as toluene, ethyl acetate, and dichloromethane (B109758) have been reported. nih.govrasayanjournal.co.in The selection of the optimal solvent system is crucial for reaction efficiency, product isolation, and purification.
Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled to ensure consistent product quality and to minimize the formation of impurities. The exothermic nature of epoxide ring-opening reactions requires efficient heat management in large reactors to prevent runaway reactions.
Purification: The purification of intermediates and the final product on an industrial scale often relies on crystallization rather than chromatography. The development of robust crystallization procedures to obtain high-purity materials is a key aspect of process chemistry. chemicalbook.com
Regulatory Compliance: The synthesis of active pharmaceutical ingredients (APIs) is subject to strict regulatory oversight. The manufacturing process must be well-documented and controlled to ensure the final product meets the required quality standards, including limits on impurities. rasayanjournal.co.in
Theoretical and Computational Investigations of S 2 3,4 Difluorophenyl Oxirane
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of (S)-2-(3,4-Difluorophenyl)oxirane. epstem.netnih.gov These calculations provide a detailed picture of electron distribution, molecular orbitals, and electrostatic potential, which are key determinants of the molecule's reactivity.
The presence of the strained oxirane ring and the electron-withdrawing fluorine atoms on the phenyl ring significantly influences the electronic structure. rsc.org DFT calculations at a level like B3LYP/6-31G(d,p) can be used to determine fundamental properties. epstem.netnih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for predicting reactivity in frontier molecular orbital theory. nih.gov For this epoxide, the HOMO is expected to be localized primarily on the oxirane oxygen and the phenyl ring, while the LUMO is anticipated to be centered on the C-O bonds of the oxirane, indicating their susceptibility to nucleophilic attack.
The molecular electrostatic potential (MEP) map would reveal regions of negative potential around the oxygen atom, making it a site for electrophilic interaction, and positive potential around the oxirane carbons, confirming their electrophilic nature. The fluorine atoms induce a dipole moment and modulate the charge distribution across the aromatic ring.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Indicates electron-donating ability |
| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 6.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 D | Quantifies molecular polarity |
| Mulliken Charge on Oxirane Oxygen | -0.65 e | Highlights nucleophilic character of the oxygen |
| Mulliken Charge on Benzylic Carbon | +0.15 e | Highlights electrophilic character of the benzylic carbon |
Note: The values in this table are representative and derived from typical DFT calculations for similar molecules.
Conformational Analysis and Energy Landscapes
The three-dimensional structure and conformational flexibility of this compound are crucial for its interaction with other molecules, such as enzymes or chiral catalysts. Conformational analysis involves mapping the potential energy surface as a function of rotatable bonds. The primary flexible bond in this molecule is the C-C bond connecting the phenyl ring and the oxirane ring.
Fluorine substitution is known to significantly impact the conformational preferences of molecules. mdpi.comsoton.ac.uk Computational studies can map the energy landscape by systematically rotating the dihedral angle between the phenyl ring and the oxirane. The results typically show that certain conformations are energetically favored. For this compound, the most stable conformers are likely those that minimize steric hindrance between the ortho-hydrogen of the phenyl ring and the oxirane ring hydrogens. The polarity of the solvent can also influence conformational populations. soton.ac.uk
Table 2: Relative Energies of Key Conformations of this compound
| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Gauche I | ~60° | 0.5 | Slightly eclipsed interaction |
| Eclipsed | ~120° | 2.5 | Sterically hindered transition state |
| Anti | ~90° | 0.0 | Most stable, minimized steric clash |
| Gauche II | ~-60° | 0.6 | Slightly eclipsed interaction |
Note: The values are illustrative, based on principles of conformational analysis for substituted styrene (B11656) oxides.
Transition State Modeling for Stereoselective Reactions
This compound is a valuable chiral building block, and its most common reaction is the nucleophilic ring-opening of the epoxide. This reaction can proceed via attack at either the benzylic (Cα) or the terminal (Cβ) carbon of the oxirane ring. Modeling the transition states (TS) for these pathways is essential for predicting and understanding the regio- and stereoselectivity of the reaction. nih.gov
Using computational methods, the reaction of the epoxide with a nucleophile (e.g., an amine or an azide) can be modeled. The calculations would locate the transition state structures for both possible attack pathways (at Cα and Cβ). According to the Curtin–Hammett principle, the ratio of the products is determined by the difference in the free energies of activation (ΔG‡) for the competing pathways. nih.gov
For S_N2-type reactions, attack at the less-substituted Cβ is often sterically favored. However, the benzylic Cα position is electronically activated, which can stabilize the developing partial positive charge in the transition state. Computational modeling can precisely quantify these competing effects. researchgate.net
Table 3: Calculated Activation Barriers for Nucleophilic Ring-Opening
| Reaction Pathway | Description | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Attack at Cα (Benzylic) | Nucleophile attacks the carbon adjacent to the phenyl ring | 18.5 | Minor product due to higher steric hindrance |
| Attack at Cβ (Terminal) | Nucleophile attacks the terminal oxirane carbon | 16.2 | Major product due to lower steric hindrance and accessibility |
Note: Values are hypothetical for a model S_N2 reaction and illustrate the utility of transition state modeling.
Molecular Dynamics Simulations for Solvent Effects and Reaction Environments
While quantum chemical calculations are excellent for studying isolated molecules or simple reaction complexes, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a more realistic, condensed-phase environment. peerj.comresearchgate.net An MD simulation of this compound in a solvent box (e.g., water, DMSO, or THF) can reveal how the solvent organizes around the solute and affects its dynamics and reactivity. nih.govnih.gov
MD simulations can provide insights into:
Solvation Shell Structure: Analyzing the radial distribution functions between solvent atoms and solute atoms reveals the structure of the solvent cage.
Hydrogen Bonding: In protic solvents like water, MD can quantify the extent and lifetime of hydrogen bonds between the solvent and the oxirane oxygen.
Conformational Dynamics: Simulations show how the molecule samples different conformations over time, providing a dynamic view of the energy landscapes discussed in section 5.2.
Diffusion and Transport: The simulation can calculate the diffusion coefficient of the epoxide in a given solvent, which is relevant for understanding reaction kinetics.
These simulations show that polar, protic solvents can stabilize the transition state of ring-opening reactions by hydrogen bonding with the oxygen atom, thereby accelerating the reaction. In contrast, non-polar solvents may lead to slower reaction rates. nih.gov
In Silico Design and Prediction of Novel Catalysts or Reaction Conditions
Computational chemistry is increasingly used not just for analysis but also for the proactive design of new chemical processes. nih.gov For reactions involving this compound, in silico methods can be employed to discover novel catalysts or optimize reaction conditions.
Catalyst Screening: A virtual library of potential catalysts (e.g., various Lewis acids) can be screened computationally. nih.gov Docking studies and QM/MM (Quantum Mechanics/Molecular Mechanics) calculations can predict the binding affinity and activation energy for the catalyzed ring-opening reaction, identifying the most promising candidates for experimental validation.
Reaction Condition Prediction: Machine learning models, trained on vast databases of known chemical reactions, can predict suitable solvents, reagents, and temperatures for a desired transformation of the epoxide. nih.gov These models learn complex relationships between reactants and conditions to propose optimal experimental setups.
Understanding Selectivity: By modeling the interaction of the chiral epoxide with a chiral catalyst, it is possible to design catalyst-substrate combinations that enhance stereoselectivity for a specific product isomer. This involves detailed analysis of the diastereomeric transition states. nih.gov
Through these predictive models, the experimental effort required to develop new synthetic routes can be significantly reduced, accelerating the discovery of efficient and selective transformations for this compound.
Future Research Directions and Emerging Trends
Development of More Sustainable and Green Synthetic Methods
The chemical industry's shift towards sustainability is driving research into greener synthetic routes for chiral epoxides. mdpi.com Traditional methods often rely on hazardous reagents and generate significant waste. Future research aims to replace these with more environmentally benign alternatives.
One promising area is the use of green oxidants . Hydrogen peroxide (H₂O₂) is an ideal oxidant as its only byproduct is water. organic-chemistry.org Research is ongoing to develop robust catalytic systems that can effectively use H₂O₂ for the epoxidation of olefins to produce compounds like (S)-2-(3,4-Difluorophenyl)oxirane. organic-chemistry.org Another approach involves biocatalysis , using whole-cell systems or isolated enzymes, which operate in aqueous media under mild conditions, thereby reducing energy consumption and avoiding harsh organic solvents. nih.gov
Furthermore, the concept of a bio-based economy is pushing for the use of renewable starting materials. For instance, researchers have demonstrated the synthesis of chiral epoxides from levoglucosenone, a derivative of cellulose. mdpi.com While not directly applied to this compound yet, this points to a future where petrochemical feedstocks could be replaced by abundant, renewable biomass. The use of plant extracts as sources of reducing agents for nanoparticle synthesis also highlights a broader trend in green chemistry that could inspire novel synthetic pathways. nih.govnih.govuobaghdad.edu.iq
Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity
Achieving high enantioselectivity is critical for the synthesis of chiral molecules. The development of novel catalysts that can deliver high yields and enantiomeric excess (ee) for the synthesis of this compound is a major research focus.
Organocatalysis has emerged as a powerful tool, avoiding the use of potentially toxic and expensive metals. princeton.edu Catalysts derived from natural sources, such as Cinchona alkaloids, have shown great promise in the asymmetric epoxidation of various unsaturated compounds. buchler-gmbh.comnih.gov These catalysts are attractive due to their operational simplicity, mild reaction conditions, and low toxicity. buchler-gmbh.com Research is focused on designing new generations of these catalysts, including hybrid amide-based Cinchona alkaloids, which have achieved excellent yields and enantioselectivities (>99% ee) with low catalyst loading. nih.gov
Biocatalysis , particularly the use of enzymes like Styrene (B11656) Monooxygenases (SMOs), offers exceptional selectivity. nih.gov These enzymes can catalyze the epoxidation of alkenes to yield chiral epoxides with very high enantiopurity (often >99% ee). nih.gov Through protein engineering, the substrate scope and selectivity of these enzymes can be tailored, potentially creating a highly efficient biocatalytic route to this compound. acs.org
Advanced metal-based catalysts also continue to evolve. For example, chiral N,N'-dioxide/Scandium(III) complexes have been used for the enantioselective epoxidation of α-substituted vinyl ketones, providing key epoxide intermediates for antifungal agents. organic-chemistry.org The logical design and modification of ligands, as demonstrated in the development of Jacobsen's manganese-based epoxidation catalyst, continues to be a fruitful strategy for creating highly selective catalysts. organic-chemistry.orgacs.org
| Catalytic System | Catalyst Example | Key Advantages | Reported Performance (General) |
|---|---|---|---|
| Organocatalysis | Cinchona Alkaloid Derivatives | Metal-free, low toxicity, readily available | Up to >99% ee, high yields nih.gov |
| Biocatalysis | Styrene Monooxygenase (SMO) | Extremely high enantioselectivity, mild/green conditions | >95–99% ee nih.gov |
| Metal Catalysis | Chiral Mn(III) Salen Complexes | High efficiency, well-established | >90% ee for various substrates organic-chemistry.org |
| Rare-Earth Metal Catalysis | Yb-based amide with chiral prolinol | Excellent yields and enantioselectivity | Up to 99% ee organic-chemistry.org |
Expansion of Synthetic Applications in Diverse Chemical Fields
Chiral epoxides are highly prized as versatile intermediates in organic synthesis. mdpi.comacs.org The epoxide ring can be opened by a wide range of nucleophiles with high regioselectivity and stereoselectivity, allowing for the introduction of diverse functional groups. nih.gov For this compound, future research will likely focus on leveraging this reactivity to synthesize complex, high-value molecules.
In medicinal chemistry , the 3,4-difluorophenyl group is a key pharmacophore in numerous drugs, valued for its ability to enhance metabolic stability and binding affinity. The combination of this moiety with a chiral center derived from the epoxide makes it an attractive starting point for synthesizing novel drug candidates. Potential applications could include the development of new kinase inhibitors, treatments for neurological disorders, or anti-infective agents. nih.gov The synthetic utility of epoxides has been demonstrated in the synthesis of natural products and molecules with potential therapeutic value, such as tetracyclines. nih.gov
In agrochemicals , creating enantiopure pesticides and herbicides can lead to products with higher efficacy and reduced environmental impact, as often only one enantiomer possesses the desired biological activity. The unique electronic properties of the difluorophenyl group can be exploited to design new active ingredients.
In materials science , chiral epoxides can be used as monomers for the synthesis of advanced polymers with unique optical or physical properties. The defined stereochemistry of the epoxide can translate into specific polymer architectures and functionalities.
Integration with Flow Chemistry and Automated Synthesis Platforms
A significant trend in modern chemical synthesis is the move from traditional batch processing to continuous flow chemistry. nih.govrsc.org This technology offers numerous advantages for the synthesis of chiral compounds like this compound, including enhanced safety, improved heat and mass transfer, and greater scalability. chiralquest.comnih.gov
Flow chemistry allows for the use of highly reactive reagents and harsh conditions with a high degree of control, minimizing the risks associated with large-scale batch reactions. nih.gov For multi-step syntheses, individual flow reactors can be "telescoped" together, allowing a complex molecule to be produced in a continuous stream without the need to isolate and purify intermediates. mit.edu This has been successfully applied to the synthesis of various active pharmaceutical ingredients (APIs). nih.govrsc.orgchemistryworld.com
The integration of flow systems with automated synthesis platforms represents the next frontier. scribd.com These platforms use software and robotics to control the entire synthetic process, from reagent addition to reaction optimization and analysis. chemrxiv.orgnih.gov By employing machine learning algorithms, these systems can rapidly screen reaction conditions (e.g., catalyst, solvent, temperature) to find the optimal parameters for yield and enantioselectivity, a process that would be prohibitively time-consuming with manual methods. mit.edu This digital approach to synthesis not only accelerates research and development but also ensures high reproducibility and allows for the creation of "digital recipes" that can be easily shared and implemented. scribd.com
| Feature | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Scalability | Often difficult, requires re-optimization | Easier to scale by running longer or in parallel chiralquest.com |
| Safety | Higher risk with exothermic or hazardous reactions | Enhanced safety due to small reaction volumes nih.gov |
| Process Control | Difficult to control temperature and mixing gradients | Precise control over reaction parameters nih.gov |
| Multi-step Synthesis | Requires isolation/purification at each step | Enables "telescoped" reactions without isolation mit.edu |
| Automation | More complex to fully automate | Readily integrated with automated control systems scribd.comchemrxiv.org |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
